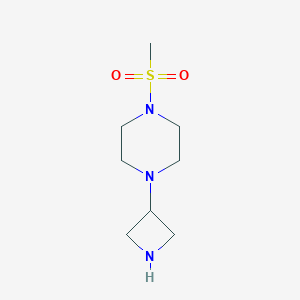
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine, also known as MS-245, is a small molecule inhibitor that has been developed as a potential anticancer drug. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用机制
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine works by inhibiting the activity of the enzyme protein kinase C (PKC). PKC is involved in various cellular processes, including cell growth and proliferation. By inhibiting PKC, 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine prevents cancer cells from growing and dividing, leading to their death. 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has been shown to have minimal toxicity and side effects in preclinical studies. It has also been shown to be well-tolerated in clinical trials. 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has been shown to have a long half-life, which allows for less frequent dosing. In addition, 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has been shown to have good bioavailability, meaning that it can be easily absorbed and distributed throughout the body.
实验室实验的优点和局限性
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been shown to be effective in inhibiting the growth of various cancer cell lines, making it a useful tool for studying cancer biology. However, 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has some limitations as well. It is not effective against all types of cancer, and its mechanism of action is not fully understood. In addition, 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine may have off-target effects, which could affect the interpretation of experimental results.
未来方向
There are several future directions for the study of 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine. One area of research is to further understand its mechanism of action and identify potential biomarkers for predicting response to treatment. In addition, 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine could be combined with other anticancer drugs to improve its efficacy. Another area of research is to explore the use of 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine in other diseases, such as neurodegenerative disorders. Finally, the synthesis of 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine could be further optimized to improve yield and purity, making it more suitable for use in clinical trials.
Conclusion:
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine is a promising small molecule inhibitor that has shown potential as an anticancer drug. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand its potential as a treatment for cancer and other diseases.
合成方法
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine is synthesized using a multi-step process that involves the reaction of piperazine with various reagents to form the intermediate compounds. The final compound is obtained by reacting the intermediate compound with methylsulfonyl chloride and azetidine. The synthesis of 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has been optimized to improve yield and purity, making it suitable for use in preclinical and clinical studies.
科学研究应用
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has also been shown to be effective in reducing tumor growth in animal models. In addition, 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has been studied for its potential as a treatment for diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-(azetidin-3-yl)-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2S/c1-14(12,13)11-4-2-10(3-5-11)8-6-9-7-8/h8-9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDRMDLRLWNIDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

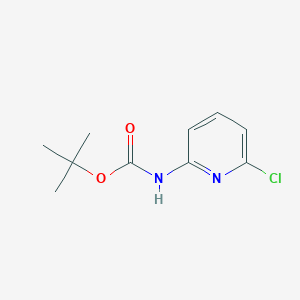
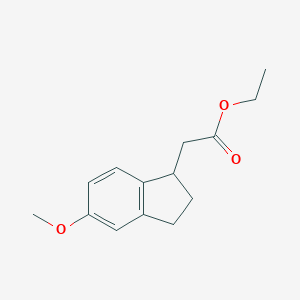
![3-[(Z)-2-Methoxyethenyl]pyridine](/img/structure/B69073.png)

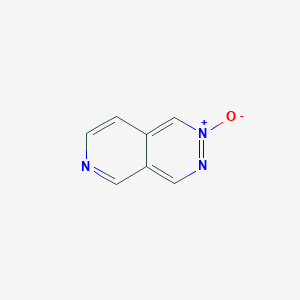
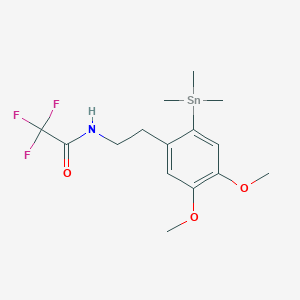

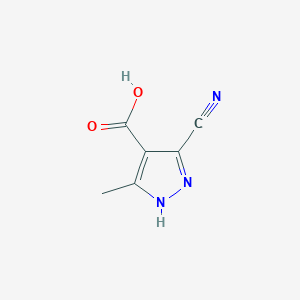



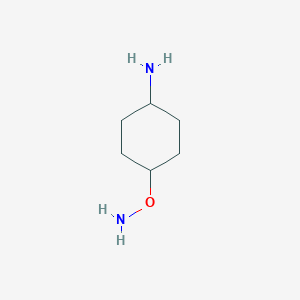
![N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride](/img/structure/B69107.png)
